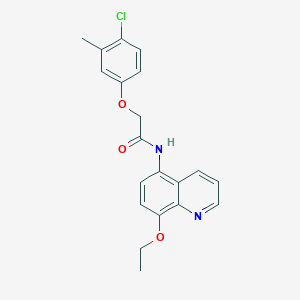
2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenoxy group and an ethoxyquinolinyl group attached to an acetamide backbone
准备方法
合成路线和反应条件
2-(4-氯-3-甲基苯氧基)-N-(8-乙氧基喹啉-5-基)乙酰胺的合成通常涉及多个步骤:
苯氧基中间体的形成: 起始原料4-氯-3-甲基苯酚与合适的卤化剂反应生成相应的苯氧基中间体。
喹啉衍生物合成: 通过在受控条件下使8-乙氧基喹啉与合适的试剂反应来合成喹啉衍生物。
偶联反应: 然后使用偶联剂(例如N,N'-二环己基碳二亚胺 (DCC))将苯氧基中间体与喹啉衍生物偶联,形成最终的乙酰胺化合物。
工业生产方法
在工业环境中,2-(4-氯-3-甲基苯氧基)-N-(8-乙氧基喹啉-5-基)乙酰胺的生产可能涉及:
间歇或连续工艺: 根据生产规模,可以采用间歇或连续工艺。
反应条件的优化: 优化温度、压力和反应时间等参数,以最大限度地提高产量和纯度。
纯化技术: 使用重结晶、色谱和蒸馏等技术来纯化最终产品。
化学反应分析
反应类型
2-(4-氯-3-甲基苯氧基)-N-(8-乙氧基喹啉-5-基)乙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌衍生物。
还原: 还原反应会导致胺衍生物的形成。
取代: 氯原子可以被其他亲核试剂取代,形成不同的衍生物。
常见的试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 甲醇钠、叔丁醇钾。
形成的主要产物
氧化产物: 醌衍生物。
还原产物: 胺衍生物。
取代产物: 各种取代的苯氧基衍生物。
科学研究应用
药物化学: 由于其独特的结构特征,正在研究其作为治疗剂的潜力。
农用化学品: 探索其作为杀虫剂或除草剂的潜在用途。
材料科学: 研究其在开发具有特定性能的新型材料中的潜在用途。
作用机制
2-(4-氯-3-甲基苯氧基)-N-(8-乙氧基喹啉-5-基)乙酰胺的作用机制包括:
分子靶点: 该化合物可能与生物系统中的特定酶或受体相互作用。
所涉及的途径: 它可能调节特定的生化途径,导致其观察到的作用。
相似化合物的比较
类似化合物
2-(4-氯-3-甲基苯氧基)-N-(8-甲氧基喹啉-5-基)乙酰胺: 类似的结构,但甲氧基取代了乙氧基。
2-(4-氯-3-甲基苯氧基)-N-(8-乙氧基喹啉-6-基)乙酰胺: 类似的结构,但乙氧基在喹啉环上的位置不同。
独特性
结构特征: 同一分子中同时存在氯甲基苯氧基和乙氧基喹啉基。
独特的官能团组合可能导致不同的生物和化学性质。
属性
分子式 |
C20H19ClN2O3 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-25-18-9-8-17(15-5-4-10-22-20(15)18)23-19(24)12-26-14-6-7-16(21)13(2)11-14/h4-11H,3,12H2,1-2H3,(H,23,24) |
InChI 键 |
WNOAWHCLPQRAKB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)COC3=CC(=C(C=C3)Cl)C)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11320430.png)
![N-(3-fluoro-2-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11320442.png)
![3,5-dimethyl-N-(3-methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11320443.png)
![6-ethyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320449.png)
![2-(4-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11320450.png)
![N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11320451.png)
![N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B11320465.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11320476.png)
![1-(3-methylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11320481.png)
![2-(3,4-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11320488.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11320490.png)
![N,N,N',N'-tetramethyl-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B11320496.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11320502.png)
![Ethyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11320503.png)
